molecular formula C21H17N3O2S B11347312 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11347312
M. Wt: 375.4 g/mol
InChI Key: WBAZIVQPQVTEGX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that features a unique combination of benzodioxole, methylphenyl, and thienopyrimidine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: A compound with a benzothiazole structure.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific combination of benzodioxole, methylphenyl, and thienopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H17N3O2S/c1-13-2-5-15(6-3-13)16-10-27-21-19(16)20(23-11-24-21)22-9-14-4-7-17-18(8-14)26-12-25-17/h2-8,10-11H,9,12H2,1H3,(H,22,23,24)

InChI Key

WBAZIVQPQVTEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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